2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a fluoropyridine moiety fused with a tetrahydropyridopyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoropyridine-2-carbaldehyde with a suitable amine, followed by cyclization with a dihydropyrimidine derivative . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogenation steps to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluoropyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Sodium methoxide, other nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products depending on the reagents and conditions used .
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares a similar pyrimidine core but with different substituents.
Pyrazolo[1,5-a]pyrimidines: Another class of fluorinated heterocycles with distinct structural and photophysical properties.
Uniqueness: 2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific combination of a fluoropyridine moiety with a tetrahydropyridopyrimidine ring system, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-9-1-2-11(15-7-9)12-16-6-8-5-14-4-3-10(8)17-12/h1-2,6-7,14H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWARTQCOJKKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=NC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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